Target Engagement Profile vs. BPK-25 and CK2 Inhibitor 2: Distinct Biological Mechanism Despite Identical Molecular Formula
4-((1H-imidazol-1-yl)methyl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzamide (BDBM517691) exhibits an IC50 of 8.50E+3 nM (8.5 μM) against Rap guanine nucleotide exchange factor 3 (RapGEF3, also known as EPAC1), as reported in the US11124489 patent series [1]. In contrast, the isomeric compound CK2 inhibitor 2 (CAS 2641079-92-5) displays an IC50 of 0.66 nM against casein kinase 2 (CK2)—a potency difference of approximately 12,900-fold against a completely unrelated kinase target . Meanwhile, BPK-25 (CAS 2305052-86-0) does not function as a conventional active-site inhibitor at all; instead, it acts as a covalent degrader of NuRD complex proteins via a post-translational mechanism involving acrylamide-mediated engagement . These three compounds, while sharing the identical molecular formula and molecular weight, demonstrate three fundamentally different mechanisms of action (GPCR-associated exchange factor inhibition, kinase active-site inhibition, and epigenetic complex degradation), making them non-interchangeable for any target-specific experimental design.
| Evidence Dimension | In vitro target potency (IC50) and mechanism of action |
|---|---|
| Target Compound Data | IC50 = 8,500 nM against RapGEF3 (EPAC1); non-covalent inhibition mechanism |
| Comparator Or Baseline | CK2 inhibitor 2: IC50 = 0.66 nM against CK2; BPK-25: NuRD complex protein degrader (no simple IC50; effective at 0.1–20 μM in cellular assays) |
| Quantified Difference | ~12,900-fold lower potency for target compound vs. CK2 inhibitor 2 on CK2; qualitative difference in mechanism vs. BPK-25 (inhibitor vs. degrader) |
| Conditions | BindingDB enzyme inhibition assay for RapGEF3; MedChemExpress CK2 enzymatic assay; cellular NuRD degradation assay in T-cells |
Why This Matters
Procurement decisions based solely on molecular formula or structural similarity will result in selecting a compound with the wrong target profile, potentially invalidating entire experimental campaigns; explicit knowledge of the RapGEF3 IC50 differentiates this compound from its isomeric counterparts.
- [1] BindingDB. BDBM517691 (NY0564; US11124489, Compound 35). Affinity Data: IC50 = 8.50E+3 nM for Rap guanine nucleotide exchange factor 3 (Human). Assay description: SAR exploration of isoxazole ring modifications. Deposited 2022-02-21. View Source
